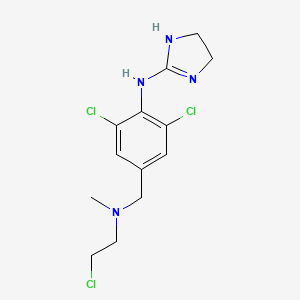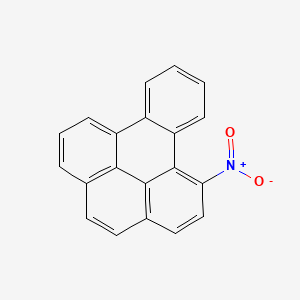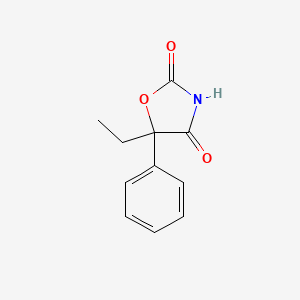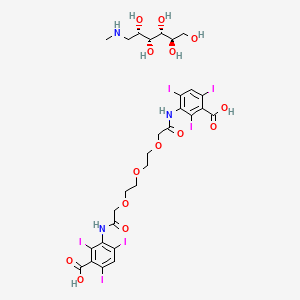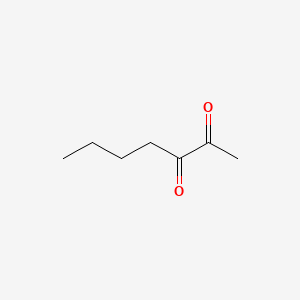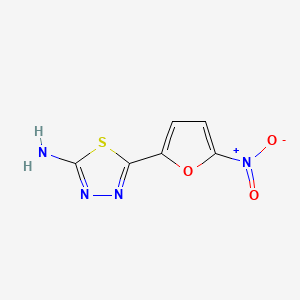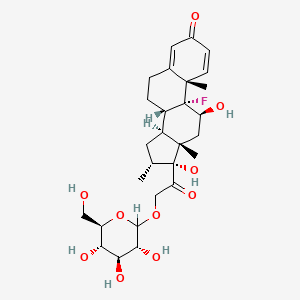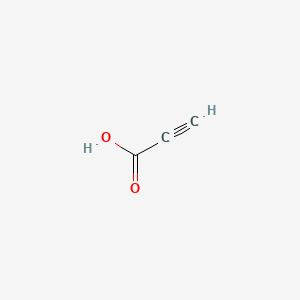
Propiolic acid
概述
描述
丙炔酸,也称为丙-2-炔酸,是最简单的炔烃羧酸,化学式为 HC₂CO₂H。它是一种无色液体,结晶后呈丝状晶体,在接近沸点时会分解。 丙炔酸溶于水,具有类似醋酸的气味 .
作用机制
丙炔酸的作用机制涉及通过化学反应将其转化为各种衍生物。 例如,它暴露在阳光下会导致三甲酸的形成,而它与氯化氢的反应会形成氯丙烯酸 。这些反应中涉及的分子靶标和途径取决于所使用的特定试剂和条件。
准备方法
化学反应分析
丙炔酸会发生多种化学反应,包括:
氧化: 暴露在阳光下会将丙炔酸转化为三甲酸(苯-1,3,5-三羧酸).
溴化: 丙炔酸发生溴化反应生成二溴丙烯酸.
与氯化氢反应: 该反应生成氯丙烯酸.
与肼缩合: 丙炔酸的乙酯与肼缩合生成吡唑啉酮.
科学研究应用
丙炔酸在科学研究中有多种应用:
相似化合物的比较
属性
IUPAC Name |
prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVCLMRJXCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26969-44-8, 920-38-7 (mono-hydrochloride salt) | |
| Record name | 2-Propynoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6060050 | |
| Record name | 2-Propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 9 deg C; [Merck Index] Solid or liquid with an odor like acetic acid; mp = 18 deg C; [HSDB] Clear dark yellow liquid; mp = 16-18 deg C; [Sigma-Aldrich MSDS], Solid | |
| Record name | Propiolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propynoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
144 °C (decomposes), BP: 72 °C at 50 mm Hg | |
| Record name | Propiolic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
58 °C (136 °F) - closed cup | |
| Record name | Propiolic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in water, ether, ethanol, chloroform, Miscible with water | |
| Record name | Propiolic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1380 g/cu cm at 20 °C | |
| Record name | Propiolic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.5 [mmHg] | |
| Record name | Propiolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from carbon disulfde, Crystals or liquid | |
CAS No. |
471-25-0 | |
| Record name | Propiolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPIOLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propynoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propiolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QW39G9LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propiolic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propynoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
| Record name | Propiolic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for propiolic acid?
A1: this compound, also known as 2-propynoic acid, is represented by the molecular formula C3H2O2. It has a molecular weight of 70.05 g/mol. Spectroscopically, this compound exhibits characteristic peaks: a strong IR absorption band around 1680 cm−1 (C=O stretch) and signals in the 1H NMR spectrum around 9.2 ppm (COOH) and 2.9 ppm (CH) depending on the solvent.
Q2: Is this compound stable?
A2: this compound is generally stable under ordinary conditions but can undergo polymerization under prolonged heating. []
Q3: What are the key structural features of this compound that influence its reactivity?
A3: this compound is characterized by a terminal alkyne group (C≡CH) and a carboxylic acid group (COOH). These functionalities enable a wide range of chemical transformations, particularly in addition reactions to the triple bond and esterification or decarboxylation reactions involving the carboxylic acid group.
Q4: How is this compound utilized in organic synthesis?
A4: this compound serves as a versatile building block for synthesizing diverse organic compounds. Notably, it plays a crucial role in constructing diarylalkynes, which are important structural motifs in materials chemistry and drug discovery. [, , , ]
Q5: What are the advantages of using this compound in the synthesis of diarylalkynes over other alkyne sources?
A5: Compared to alternatives like trimethylsilylacetylene, this compound offers several advantages:* Direct use: It eliminates the need for deprotection steps required with silyl-protected alkynes. []* Cost-effectiveness: this compound is relatively inexpensive.* Ease of handling: this compound is a stable solid at room temperature, simplifying storage and handling. []
Q6: Can you elaborate on the palladium-catalyzed synthesis of diarylalkynes from this compound?
A6: A palladium catalyst enables the coupling of this compound with aryl halides, forming diarylalkynes. This process involves two key steps:1. Sonogashira coupling: An aryl halide reacts with this compound in the presence of a palladium catalyst and a base, yielding an arylthis compound intermediate. []2. Decarboxylative coupling: The arylthis compound intermediate undergoes decarboxylation in the presence of the palladium catalyst at elevated temperatures, leading to the formation of the desired diarylalkyne. [, ]
Q7: What types of palladium catalysts are effective in these reactions?
A7: Several palladium catalysts, including Pd(PPh3)4 and Pd(PPh3)2Cl2, have proven effective in promoting these coupling reactions. [, , ] Notably, the choice of ligand significantly influences the reaction selectivity and efficiency. For instance, bulky, electron-rich ligands like SPhos have demonstrated excellent selectivity in sequential Sonogashira and decarboxylative coupling reactions. []
Q8: What other heterocyclic compounds can be synthesized using this compound?
A8: this compound acts as a valuable synthon for preparing various heterocycles. For example, it reacts with thiones to produce thiodioxenones, a novel class of heterocyclic compounds with potential biological activity. [, ] Furthermore, this compound has been employed in the synthesis of 1,3-thiazines, sulfur analogues of nucleic acid pyrimidine bases, showcasing its versatility in medicinal chemistry. []
Q9: How does this compound react with thioketones?
A9: this compound undergoes a cycloaddition reaction with thioketones, yielding thiodioxenones. This reaction proceeds through a concerted mechanism, confirmed by kinetic studies. Interestingly, the reaction demonstrates high stereoselectivity, as observed in the reaction of thiofenchone with this compound, where only one diastereoisomer is formed. [, ]
Q10: Are there alternative synthetic routes to access diaryl 1,2-diketones from this compound?
A10: Yes, a direct approach involves a copper-catalyzed decarboxylative coupling reaction of aryl propiolic acids with aryl iodides, followed by oxidation. This method tolerates a variety of functional groups, such as esters, aldehydes, cyano, and nitro groups, offering a practical route to diverse benzil derivatives. []
Q11: Can this compound be utilized for the synthesis of polymers?
A11: Yes, this compound and its derivatives have been employed in polymer synthesis. For instance, this compound can be polymerized using rhodium complexes in the presence of bases, leading to the formation of cis-transoidal poly(this compound). This polymer exhibits interesting properties, such as the ability to form helical structures in water, highlighting the potential of this compound-based polymers in materials science. []
Q12: How does the carboxylic acid group of this compound influence its reactivity?
A12: The carboxylic acid group participates in various transformations. It can undergo esterification to form this compound esters, which are valuable intermediates in organic synthesis. [] Moreover, the carboxylic acid group can be leveraged for decarboxylative reactions, providing access to different alkynes and other valuable building blocks. [, ]
Q13: How is this compound utilized in on-surface chemistry?
A13: Recent studies have highlighted the potential of aryl propiolic acids as monomers for on-surface polymerization. These monomers undergo decarboxylative Glaser coupling on surfaces, leading to the formation of poly(arylenebutadiynylenes). This approach offers advantages over traditional Glaser coupling, such as lower reaction temperatures and excellent selectivity, paving the way for constructing well-defined polymeric nanostructures. []
Q14: Can this compound act as a catalyst or a ligand in catalytic reactions?
A14: While this compound is not commonly employed as a catalyst or ligand, its derivatives, particularly this compound esters and amides, can function as ligands in transition-metal catalysis. The alkyne moiety in these derivatives can coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations.
Q15: Have computational methods been employed to study this compound and its reactions?
A15: Yes, computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. Density functional theory (DFT) calculations have been used to investigate the mechanism of decarboxylative coupling reactions involving this compound. [] These calculations provide insights into the reaction intermediates and transition states, aiding in rationalizing the observed selectivity and reactivity patterns. Additionally, DFT calculations have been used to explore the conformational landscape and vibrational frequencies of this compound and its complexes. []
Q16: What insights have computational studies provided into the reactivity of this compound?
A16: DFT calculations have elucidated the reaction pathways for the addition of nucleophiles to this compound. For example, calculations have shown that the addition of thiols to this compound can proceed via either a concerted or a stepwise mechanism, depending on the reaction conditions and the nature of the thiol. []
Q17: How stable is this compound under different conditions?
A17: this compound is generally stable at room temperature but may undergo polymerization or decomposition upon prolonged heating or exposure to strong bases. Proper storage conditions, such as keeping it in a cool, dry place away from incompatible materials, are essential to maintain its stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

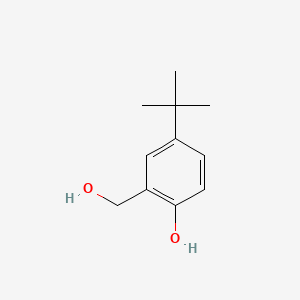
![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)
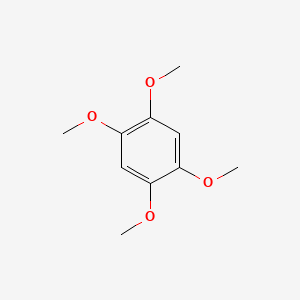

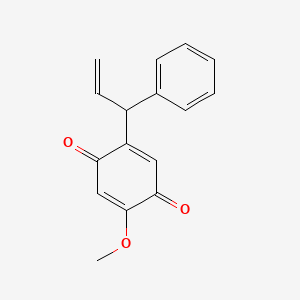
![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)
